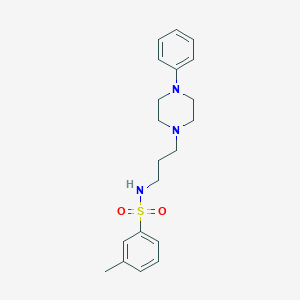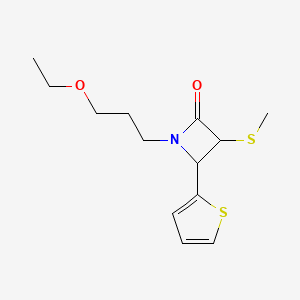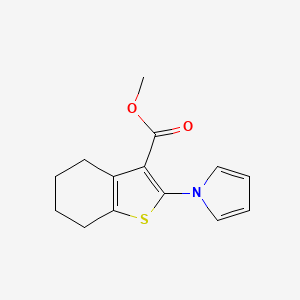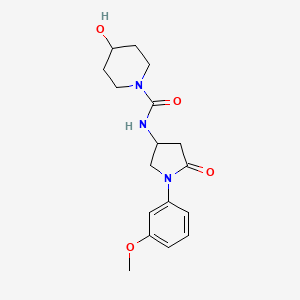
3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide” is a derivative of the piperazine class of compounds . Piperazine derivatives have been studied for their potential therapeutic properties, including acetylcholinesterase inhibitory activities .
Synthesis Analysis
The synthesis of similar piperazine derivatives has been reported in the literature . Typically, these compounds are synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar piperazine derivatives has been studied using techniques like homology modeling, molecular docking, and molecular dynamics . These studies often focus on the interactions of the compound with its molecular targets at the molecular level .Chemical Reactions Analysis
The chemical reactions involving similar piperazine derivatives have been studied. For instance, some compounds have shown moderate acetylcholinesterase inhibitory activities in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of similar piperazine derivatives have been reported. For instance, some compounds are described as yellow solids with a specific melting point and purity .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors : Benzenesulfonamide derivatives have been studied for their potent inhibitory activity against human carbonic anhydrase isoforms. These inhibitors are relevant in treating conditions like glaucoma, as they can effectively lower intraocular pressure in animal models. Computational and crystallographic studies help understand their mechanisms of action (Nocentini et al., 2016).
Photodynamic Therapy for Cancer : Certain benzenesulfonamide derivatives have been found to have high singlet oxygen quantum yield, making them useful as photosensitizers in photodynamic therapy. This application is significant for cancer treatment, where these compounds could be employed as Type II photosensitizers (Pişkin et al., 2020).
Kynurenine 3-Hydroxylase Inhibitors : Benzenesulfonamides have also been synthesized as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. These inhibitors can be crucial for studying the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
Membrane-bound Phospholipase A2 Inhibitors : In medicinal chemistry, certain benzenesulfonamide derivatives have been evaluated as inhibitors of membrane-bound phospholipase A2. These compounds showed promising results in reducing myocardial infarction size in animal models, indicating potential therapeutic applications for heart diseases (Oinuma et al., 1991).
Antimicrobial and Anti-HIV Activity : Benzenesulfonamides with oxadiazole moieties have shown antimicrobial and anti-HIV activities. This finding is significant for developing new treatments for infectious diseases (Iqbal et al., 2006).
COX-2 Inhibitors : Some benzenesulfonamides are studied for their selectivity as cyclooxygenase-2 (COX-2) inhibitors. This research is pertinent in the development of treatments for conditions like rheumatoid arthritis and osteoarthritis, as COX-2 inhibitors can reduce inflammation and pain (Hashimoto et al., 2002).
Mecanismo De Acción
Target of Action
The primary targets of 3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the nervous system, where they break down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
The compound interacts with its targets, AChE and BChE, by binding to their active sites . This binding inhibits the enzymes’ activity, preventing them from breaking down acetylcholine. As a result, acetylcholine levels increase, prolonging its action at synapses.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which plays a key role in memory and cognition. By inhibiting these enzymes, the compound enhances cholinergic transmission, potentially improving cognitive function .
Result of Action
The inhibition of AChE and BChE leads to increased acetylcholine levels, enhancing cholinergic transmission. This can result in improved cognitive function, making the compound potentially useful in conditions like Alzheimer’s disease .
Propiedades
IUPAC Name |
3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-18-7-5-10-20(17-18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)19-8-3-2-4-9-19/h2-5,7-10,17,21H,6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYOUJPOXPSJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2824764.png)



![N-(5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2824770.png)



![1-(4-cyanophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B2824781.png)


![3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2824785.png)
![(4-Methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2824786.png)